molecular formula C14H15N3O5 B2792609 2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline CAS No. 241126-95-4

2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline

Cat. No. B2792609
CAS RN: 241126-95-4
M. Wt: 305.29
InChI Key: QPOQLECRNZUGRZ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline (DMOEA) is an organic compound with a wide range of applications in scientific research. It is a derivative of aniline, a common aromatic amine, and is used in the synthesis and investigation of various compounds.

Scientific Research Applications

2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline has a variety of applications in scientific research. It has been used to synthesize a wide range of compounds, including heterocyclic compounds, polymers, and pharmaceuticals. It has also been used in the study of the mechanism of action of various drugs, as well as the biochemical and physiological effects of drugs on the human body.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline is not fully understood. However, it is believed to act as a catalyst in the synthesis of various compounds, as well as in the study of the biochemical and physiological effects of drugs on the human body. It is also believed to be involved in the regulation of gene expression and the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline are not yet fully understood. However, it is believed to be involved in the regulation of gene expression and the regulation of cell signaling pathways. In addition, it has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline in laboratory experiments has several advantages. It is a relatively inexpensive and easily obtainable compound, and can be used in a wide range of synthetic and research applications. However, there are also some limitations. It is not soluble in water, and must be dissolved in an organic solvent such as ethanol or dimethyl sulfoxide. In addition, its reaction with other compounds is not always predictable, and can lead to undesirable results.

Future Directions

The future direction of research on 2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline is wide open. Potential areas of research include the development of new synthetic methods, the investigation of its mechanism of action, and the study of its biochemical and physiological effects. In addition, further research could be done on its potential applications in pharmaceuticals, polymers, and other compounds. Finally, future research could focus on the development of new methods for the synthesis of 2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline and its derivatives.

Synthesis Methods

2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline can be synthesized using a variety of methods. The most common is a two-step synthesis involving the reaction of aniline with dimethoxybenzaldehyde followed by nitration with nitric acid. This method is simple and efficient, and yields a product with a high purity. Other methods of synthesis include the reaction of aniline with dimethoxybenzoyl chloride and the reaction of aniline with dimethoxybenzaldehyde and nitroethane.

properties

IUPAC Name

2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5/c1-9-14(17(18)19)12(22-16-9)6-7-15-11-5-4-10(20-2)8-13(11)21-3/h4-8,15H,1-3H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOQLECRNZUGRZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CNC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline

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